4,4-Difluoropregn-5-ene-3,20-dione

Description

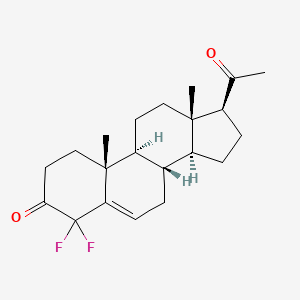

4,4-Difluoropregn-5-ene-3,20-dione is a synthetic pregnane derivative characterized by two fluorine atoms at the C4 position, a double bond at C5, and ketone groups at C3 and C20. Its molecular formula is C₂₁H₂₈F₂O₂, with a molecular weight of 350.45 g/mol. The compound has been identified in metabolomic studies as a differentially regulated metabolite in guinea pig models of allergic rhinitis, where its levels correlated with therapeutic interventions .

The structural modifications—specifically the 4,4-difluoro substitution and Δ⁵ double bond—distinguish it from natural pregnane steroids like progesterone. These alterations likely influence its metabolic stability, receptor binding, and pharmacological effects.

Properties

CAS No. |

1766-05-8 |

|---|---|

Molecular Formula |

C21H28F2O2 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-4,4-difluoro-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28F2O2/c1-12(24)14-5-6-15-13-4-7-17-20(3,11-9-18(25)21(17,22)23)16(13)8-10-19(14,15)2/h7,13-16H,4-6,8-11H2,1-3H3/t13-,14+,15-,16-,19+,20+/m0/s1 |

InChI Key |

OTTUKNSDVUSPGW-WOEIGVFJSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4(F)F)C)C |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4(F)F)C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4(F)F)C)C |

Other CAS No. |

1766-05-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table compares key structural features and biological roles of 4,4-Difluoropregn-5-ene-3,20-dione with related pregnane/androstane derivatives:

Key Observations:

- Fluorine Positioning : The C4 fluorine in this compound contrasts with Fluorometholone’s C9 fluorine. Fluorine at C4 may reduce metabolic degradation compared to progesterone’s unmodified Δ⁴ structure, enhancing bioavailability .

- Double Bond Position : The Δ⁵ configuration in the target compound differs from progesterone’s Δ⁴ and Fluorometholone’s Δ¹,⁴ diene. This may alter receptor binding kinetics or substrate specificity.

Pharmacological and Metabolic Comparisons

Bioactivity

- Antimicrobial Activity : this compound exhibited a higher quantitative value (46,100,000 ) in antimicrobial assays compared to podocarpic acid (14,100,000) or abacavir (21,700,000) . This suggests superior potency, though the exact mechanism remains unclear.

- Anti-inflammatory Potential: In guinea pig models, its levels were modulated by Yiqi Jiemin Decoction, implicating a role in allergic rhinitis pathways.

Metabolism

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.